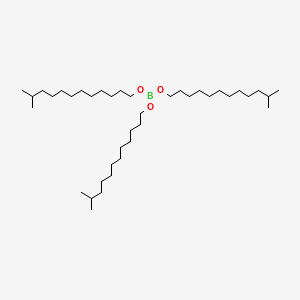

Tris(isotridecyl) borate

Description

Evolution and Significance of Borate (B1201080) Esters in Contemporary Chemical Research

Borate esters, a class of organoboron compounds, are typically synthesized through the condensation reaction of boric acid and alcohols. researchgate.net Historically, these compounds, such as the simple alkyl borate, trimethyl borate, were recognized for qualitative analytical applications, like the characteristic green flame produced upon combustion, which indicates the presence of boron. researchgate.net However, the role of borate esters in chemical research has evolved dramatically over the past few decades. rsc.org

Initially viewed as synthetic curiosities, borate esters have emerged as versatile and crucial tools in modern organic synthesis, materials science, and industrial applications. rsc.orgnih.gov Their utility stems from the unique electronic properties of the boron atom, which possesses a vacant p-orbital, rendering it an electrophilic Lewis acid. esdm.go.id This Lewis acidity is fundamental to their application as catalysts in a variety of chemical transformations, including amidation and esterification reactions. nih.govresearchgate.net Researchers have developed borate ester catalysts, such as B(OCH₂CF₃)₃, that facilitate the formation of amide bonds under sustainable conditions, even with challenging substrates like unprotected amino acids. nih.govresearchgate.net

Furthermore, the synthetic accessibility and the ability to tune the steric and electronic properties of borate esters by varying the alcohol component have broadened their applications. scholaris.ca They serve as key intermediates in the synthesis of boronic acids and their derivatives, which are indispensable in powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling. esdm.go.idscholaris.ca In polymer chemistry, organoboron compounds, including borate esters, are investigated as initiators and catalysts for various polymerization methods, including free radical, cationic, and Lewis pair polymerizations, leading to the synthesis of polymers with well-defined structures and topologies. researchgate.netrsc.orgacs.org The development of sterically hindered and hydrolytically stable borate esters has also been crucial for their use as functional materials, such as lubricant additives and flame retardants. acs.org

Academic Importance of Tris(isotridecyl) Borate within the Realm of Organoboron Chemistry

This compound, a specific trialkyl borate, holds academic importance primarily due to the distinct properties conferred by its large, branched alkyl groups. It is synthesized from the esterification of boric acid with isotridecyl alcohol. smolecule.com The "isotridecyl" group is a complex mixture of branched C13H27 isomers, which imparts significant steric bulk and hydrophobicity to the molecule. acs.orgacs.org This structure is central to its research applications and distinguishes it from simpler, short-chain alkyl borates.

A significant area of academic and industrial research for this compound and similar long-chain alkyl borates is in the field of tribology as lubricant additives. ontosight.airesearchgate.net Research has shown that borate esters can form a protective tribofilm on metal surfaces, which reduces friction and wear under boundary lubrication conditions. researchgate.netdiva-portal.org The long, hydrophobic alkyl chains of compounds like this compound enhance their solubility in non-polar base oils and improve the hydrolytic stability of the borate ester. rsc.org This increased stability is a critical property, as the susceptibility of the B-O bond to hydrolysis can limit the practical application of many borate esters. acs.org The electron-deficient boron atom is attracted to metal surfaces, facilitating the formation of a dense, adsorbed film that prevents direct metal-to-metal contact, thereby providing anti-wear and extreme pressure (EP) properties. researchgate.net

In the context of organic synthesis and polymer science, the properties of this compound make it a compound of interest. Its high thermal stability, low volatility, and good solubility in organic solvents are advantageous characteristics. ontosight.ai Like other trialkyl borates, the boron center in this compound is a Lewis acid, capable of activating substrates and catalyzing reactions such as polymerization. acs.orgontosight.ai While specific research on this compound as a catalyst is not extensively documented, studies on other sterically hindered borate esters suggest its potential. researchgate.net The bulky isotridecyl groups can influence the stereoselectivity of reactions and enhance the stability of catalytic intermediates. Its role as a potential initiator in cationic polymerization, similar to other organoborate acids, is another area of academic interest. acs.orgresearchgate.net The compound's high molecular weight and hydrophobic nature also lend it to applications as a plasticizer and in coatings formulations. smolecule.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 59720-00-2 smolecule.com |

| Molecular Formula | C₃₉H₈₁BO₃ smolecule.com |

| Molecular Weight | 608.9 g/mol smolecule.com |

| Appearance | Colorless to pale yellow liquid smolecule.com |

| Key Characteristics | High molecular weight, high thermal stability, low volatility, hydrophobic nature smolecule.comontosight.ai |

Table 2: Comparison of Selected Borate Esters

| Compound Name | Formula | Key Characteristics & Applications |

|---|---|---|

| Trimethyl borate | B(OCH₃)₃ | Precursor to boronic esters for Suzuki couplings; used in qualitative analysis for boron. researchgate.net |

| Tris(2,2,2-trifluoroethyl) borate | B(OCH₂CF₃)₃ | Strong Lewis acid; used as a catalyst in sustainable amidation reactions. nih.govresearchgate.net |

| Trioctyl borate | B(OC₈H₁₇)₃ | Lubricant additive with anti-wear properties; flame retardant. |

| This compound | B(O-C₁₃H₂₇)₃ | Enhanced hydrophobicity due to long, branched alkyl chains; used as a lubricant additive, plasticizer, and potential catalyst. smolecule.comontosight.ai |

Properties

CAS No. |

59802-06-1 |

|---|---|

Molecular Formula |

C39H81BO3 |

Molecular Weight |

608.9 g/mol |

IUPAC Name |

tris(11-methyldodecyl) borate |

InChI |

InChI=1S/C39H81BO3/c1-37(2)31-25-19-13-7-10-16-22-28-34-41-40(42-35-29-23-17-11-8-14-20-26-32-38(3)4)43-36-30-24-18-12-9-15-21-27-33-39(5)6/h37-39H,7-36H2,1-6H3 |

InChI Key |

BAKYBFYKXATTQM-UHFFFAOYSA-N |

Canonical SMILES |

B(OCCCCCCCCCCC(C)C)(OCCCCCCCCCCC(C)C)OCCCCCCCCCCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Pathways for Tris Isotridecyl Borate

Esterification Reactions for Borate (B1201080) Ester Synthesis

Esterification is the most common and direct method for synthesizing borate esters. This process involves the reaction of a boron source, typically boric acid, with an alcohol. wikipedia.org The specific synthesis of Tris(isotridecyl) borate involves the reaction with isotridecyl alcohol.

Direct Esterification of Boric Acid with Isotridecyl Alcohol

B(OH)₃ + 3 C₁₃H₂₇OH ⇌ B(OC₁₃H₂₇)₃ + 3 H₂O

To drive the reaction toward the product, the water generated during the condensation must be continuously removed. A common technique to achieve this is azeotropic distillation, where the reaction is conducted in a solvent such as toluene or xylene that forms an azeotrope with water. researchgate.netgoogle.com The water is collected in a Dean-Stark apparatus, effectively shifting the equilibrium to favor the formation of the borate ester. The rate of esterification is influenced by the structure of the alcohol; primary alcohols like isotridecyl alcohol react much more readily than sterically hindered tertiary alcohols. researchgate.net

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Reactants | Boric Acid, Isotridecyl Alcohol | Formation of the borate ester | wikipedia.org |

| Stoichiometry (Alcohol:Boric Acid) | ~3:1 | Ensures complete conversion of boric acid | google.com |

| Solvent | Toluene or Xylene | Azeotropic removal of water | researchgate.net |

| Apparatus | Reaction flask with Dean-Stark trap | To collect water and drive the equilibrium | researchgate.net |

| Temperature | Reflux temperature of the solvent | To facilitate the reaction and azeotropic distillation | researchgate.net |

Transesterification Routes involving Borate Esters

Transesterification is an alternative route for synthesizing borate esters. This method involves the reaction of a readily available, simple borate ester (like trimethyl borate or triethyl borate) with a higher-boiling alcohol, in this case, isotridecyl alcohol. google.com The general reaction is as follows:

B(OR')₃ + 3 ROH ⇌ B(OR)₃ + 3 R'OH (where R' = methyl or ethyl, and R = isotridecyl)

This equilibrium is driven to completion by removing the lower-boiling alcohol (methanol or ethanol) from the reaction mixture through distillation. google.com This technique is particularly useful when direct esterification is sluggish or when purification of the final product is simpler via this route. The process is widely used in industrial settings to produce a variety of borate esters. google.comiitm.ac.in

| Starting Borate Ester | Reactant Alcohol | Desired Product | Byproduct (Removed) | Reference |

|---|---|---|---|---|

| Trimethyl borate | Isotridecyl alcohol | This compound | Methanol | google.com |

| Triethyl borate | Isotridecyl alcohol | This compound | Ethanol | google.com |

| Triisopropyl borate | Isotridecyl alcohol | This compound | Isopropanol | google.com |

Catalytic Aspects in Borate Ester Synthesis

While direct esterification can proceed without a catalyst, particularly at high temperatures with efficient water removal, catalysts can significantly improve reaction rates and yields under milder conditions.

Acid Catalysis : Strong protic acids, such as sulfuric acid, are traditionally used to catalyze esterification reactions, including the formation of borate esters. wikipedia.org

Lewis Acid Catalysis : Borate esters themselves can function as Lewis acid catalysts in other organic transformations, such as amide synthesis. thieme.deresearchgate.netnih.gov

Heterogeneous Catalysts : Modern synthetic methods often employ solid acid catalysts to simplify purification and improve sustainability. For instance, borate zirconia (B₂O₃/ZrO₂) has been shown to be an efficient and reusable heterogeneous catalyst for transesterification reactions under solvent-free conditions. iitm.ac.in Such catalysts offer advantages by being easily separable from the reaction mixture, minimizing waste and simplifying the work-up procedure. iitm.ac.in

| Catalyst Type | Example | Reaction | Key Advantage | Reference |

|---|---|---|---|---|

| Homogeneous Protic Acid | Sulfuric Acid (H₂SO₄) | Direct Esterification | Effective and widely used | wikipedia.org |

| Homogeneous Lewis Acid | B(OCH₂CF₃)₃ | Amide Synthesis (Catalyzed by Borate Ester) | High reactivity and broad substrate scope | thieme.deresearchgate.net |

| Heterogeneous Solid Acid | Borate Zirconia (B₂O₃/ZrO₂) | Transesterification | Reusable, solvent-free conditions, easy separation | iitm.ac.in |

Advanced Synthetic Strategies for Organoborates

The following sections discuss advanced synthetic methods that are primarily used to form carbon-boron (C-B) bonds, leading to the preparation of organoborates like boronic acids and their esters. These compounds are structurally distinct from borate esters such as this compound, which contain boron-oxygen-carbon (B-O-C) linkages. However, these strategies are central to modern organoboron chemistry and utilize borate esters as key reagents.

Lithium-Halogen Exchange and in situ Quenching in Boronic Acid Preparation

The lithium-halogen exchange reaction is a powerful method for generating organolithium reagents, which can then be trapped with an electrophile, such as a trialkyl borate, to form a C-B bond. acs.org This two-step process is a standard route to boronic acids and esters.

The reaction typically proceeds by treating an organohalide (R-X) with an alkyllithium reagent (e.g., n-butyllithium) at low temperatures, followed by the addition of a trialkyl borate, often triisopropyl borate. acs.orgodu.edu

Lithium-Halogen Exchange : R-X + n-BuLi → R-Li + n-BuX

Borylation (Quenching) : R-Li + B(OiPr)₃ → R-B(OiPr)₂ + LiOiPr

An important advancement is the "in situ quench" protocol, where the lithium-halogen exchange is performed in the presence of the trialkyl borate. acs.org This technique is particularly advantageous for substrates where the organolithium intermediate is unstable, as it is trapped by the borate ester as soon as it forms. acs.org This approach has been shown to improve yields, especially for heterocyclic systems. acs.org

Grignard Reagent Applications in Borate Ligand Synthesis

The use of Grignard reagents provides a classic and widely applicable route for the synthesis of boronic acids and esters. acs.org The method involves the reaction of a pre-formed Grignard reagent (R-MgX) with a trialkyl borate, such as trimethyl borate or triisopropyl borate, in an ethereal solvent at low temperatures. acs.orgpsgcas.ac.in

R-MgX + B(OR')₃ → R-B(OR')₂ + MgX(OR')

This reaction is versatile, accommodating a wide range of alkyl, vinyl, and aryl Grignard reagents. google.com The initially formed boronic ester is typically hydrolyzed with aqueous acid during work-up to yield the corresponding boronic acid. This pathway is a cornerstone in the synthesis of the vast array of boronic acid derivatives used in applications like the Suzuki-Miyaura cross-coupling reaction. acs.orgorganicchemistrydata.org

| Halide Precursor | Boron Reagent | Solvent | Temperature | Product Type | Reference |

|---|---|---|---|---|---|

| Aryl Halide | Trimethyl Borate | THF | Low Temperature | Arylboronic Ester | psgcas.ac.in |

| Vinyl Halide | Triisopropyl Borate | Ether | Low Temperature | Vinylboronic Ester | acs.org |

| Alkyl Halide | Pinacolborane | THF | 25 °C | Alkylboronate Ester | google.com |

Industrial Production Processes for Borate Esters: Principles and Scaling Considerations

The industrial synthesis of borate esters, including this compound, is primarily achieved through the direct esterification of a boron source, such as boric acid or boric oxide, with the corresponding alcohol. wikipedia.orgresearchgate.net The selection of the boron source and the specific process conditions are critical for achieving high yields and purity on a large scale.

The fundamental reaction for the formation of a trialkyl borate from boric acid and an alcohol is a reversible condensation reaction:

B(OH)₃ + 3 ROH ⇌ B(OR)₃ + 3 H₂O

To drive this equilibrium towards the product side and achieve high conversion rates, the continuous removal of water is a crucial principle in industrial production. google.com Several techniques are employed for this purpose, with azeotropic distillation being a common and effective method. An entraining agent, such as toluene or xylene, is introduced to the reaction mixture. This agent forms a low-boiling azeotrope with water, which is then distilled off, effectively removing water from the reaction and promoting the formation of the borate ester.

For long-chain aliphatic alcohols like isotridecyl alcohol, the production process can also involve the oxidation of paraffins in the presence of boric acid. google.com In this process, the boric acid acts not only as a reactant but also as an agent to protect the newly formed alcohols from further oxidation by converting them into borate esters. google.com

Key Principles for Industrial Production:

Raw Material Selection: The choice between boric acid and boric oxide as the boron source can influence the reaction rate and the amount of water produced. Boric oxide is more reactive but also more expensive and sensitive to moisture. google.com Boric acid is a more common and cost-effective choice for many applications. borax.com

Stoichiometry: The stoichiometric ratio of alcohol to the boron source is a critical parameter. A slight excess of the alcohol can be used to ensure complete conversion of the boric acid.

Catalysis: While the esterification can proceed without a catalyst, acidic catalysts such as sulfuric acid or hydrochloric acid can be used to increase the reaction rate. google.com However, the use of catalysts can introduce impurities and may require additional purification steps.

Water Removal: As mentioned, efficient water removal is paramount. The design of the reactor and distillation column for azeotropic distillation is a key consideration for scaling up the process.

Temperature Control: The reaction temperature is optimized to ensure a reasonable reaction rate without causing decomposition of the reactants or products. For branched-chain alcohols, thermal stability can be a concern at higher temperatures. researchgate.net

Purification: After the reaction is complete, the crude product is typically purified. This may involve distillation to remove any unreacted alcohol and the entraining agent. Washing steps may also be employed to remove any residual catalyst or boric acid.

Scaling Considerations:

Scaling up the production of borate esters from a laboratory to an industrial scale introduces several challenges that need to be addressed:

Heat Transfer: The esterification reaction is typically endothermic, requiring a significant input of energy to maintain the reaction temperature and for the distillation of the water azeotrope. Ensuring efficient heat transfer in large reactors is crucial for maintaining control over the process.

Mass Transfer: Efficient mixing is necessary to ensure good contact between the reactants, especially if boric acid is used as a solid. Inadequate mixing can lead to localized concentration gradients and reduced reaction rates.

Reactor Design: The choice of reactor material is important to prevent corrosion, especially if acidic catalysts are used. The reactor and associated distillation equipment must be designed to handle the volumes and flow rates required for industrial production.

Process Control and Automation: On an industrial scale, the process is typically automated to ensure consistent product quality and safe operation. This includes monitoring and controlling parameters such as temperature, pressure, and flow rates.

Waste Management: The water removed during the reaction, as well as any byproducts or waste streams from purification, must be managed in an environmentally responsible manner.

The following interactive data table summarizes typical reaction parameters for the industrial production of long-chain alkyl borate esters, which are analogous to this compound.

| Parameter | Value Range | Notes |

| Boron Source | Boric Acid (H₃BO₃) or Boric Oxide (B₂O₃) | Boric acid is more common due to lower cost. borax.com |

| Alcohol | Long-chain branched alcohol (e.g., Isotridecyl alcohol) | --- |

| Molar Ratio (Alcohol:Boron) | 3:1 to 3.3:1 | A slight excess of alcohol can improve conversion. |

| Catalyst | None or Acid Catalyst (e.g., H₂SO₄) | Catalysts can accelerate the reaction but may require removal. google.com |

| Reaction Temperature | 100 - 180 °C | Dependent on the boiling point of the alcohol and entrainer. google.comgoogle.com |

| Pressure | Atmospheric or Vacuum | Vacuum can be used to lower boiling points and aid in water removal. |

| Water Removal Method | Azeotropic distillation with an entrainer (e.g., Toluene, Xylene) | Essential for driving the reaction to completion. google.com |

| Reaction Time | 4 - 12 hours | Dependent on temperature, catalyst, and efficiency of water removal. |

| Yield | > 95% | High yields are achievable with efficient water removal. |

Chemical Reactivity and Mechanistic Investigations of Tris Isotridecyl Borate

Hydrolysis Pathways and Stability of Borate (B1201080) Esters

The hydrolysis of borate esters, including Tris(isotridecyl) borate, is a characteristic reaction dictated by the Lewis acidic nature of the boron atom. The generally accepted mechanism involves the nucleophilic attack of a water molecule on the electron-deficient sp²-hybridized boron center. This initial attack forms an unstable tetrahedral intermediate. Subsequently, an alcohol molecule is eliminated, and this process repeats until all three alkoxy groups are replaced by hydroxyl groups, ultimately yielding boric acid and three molecules of the corresponding alcohol. epo.org

The stability of borate esters toward hydrolysis is significantly influenced by the steric bulk of the alkoxy groups. Esters with large, bulky groups, such as the isotridecyl groups in this compound, exhibit substantially greater hydrolytic stability compared to those with smaller alkyl groups like methyl or ethyl groups. asianpubs.orgdergipark.org.tr The voluminous isotridecyl groups physically obstruct the approach of water molecules to the boron center, thereby increasing the activation energy for the formation of the tetrahedral intermediate and slowing the rate of hydrolysis. asianpubs.org This steric shielding is a critical factor in the practical application of higher molecular weight borate esters in environments where moisture may be present.

The hydrolysis process can be catalyzed by both acids and bases. Under basic conditions, the more nucleophilic hydroxide (B78521) ion attacks the boron atom, accelerating the reaction. Under acidic conditions, protonation of an alkoxy oxygen atom can make it a better leaving group, also facilitating the hydrolytic cleavage.

The enhanced stability of sterically hindered borate esters is highlighted in the following comparative table.

| Borate Ester | Alkyl Group Structure | Relative Hydrolysis Rate | Primary Stability Factor |

|---|---|---|---|

| Trimethyl borate | Small, linear (CH₃) | Very Fast | Low steric hindrance |

| Tri-n-butyl borate | Medium, linear (C₄H₉) | Moderate | Moderate steric hindrance |

| This compound | Large, branched (C₁₃H₂₇) | Very Slow | High steric hindrance |

Oxidation Reactions and Formation of Boron-Containing Oxidation Products

In the context of organic synthesis, the term "oxidation of organoboranes" often refers to the highly useful hydroboration-oxidation reaction, where a trialkylborane (R₃B) is oxidized, typically with alkaline hydrogen peroxide, to yield alcohols. epo.orgasianpubs.org This proceeds through the formation of a borate ester intermediate via the migration of alkyl groups from boron to oxygen. northumbria.ac.uk While this compound is a borate ester and not a trialkylborane, understanding this mechanism highlights the general reactivity of boron-oxygen and boron-carbon bonds toward oxidative cleavage.

The ultimate boron-containing product from the complete oxidation and subsequent hydrolysis of a borate ester is boric acid (B(OH)₃) or its dehydrated form, boron trioxide (B₂O₃), especially at elevated temperatures. acs.org In lubricant applications, the controlled thermal and oxidative degradation of borate esters can form a protective, glass-like boric oxide film on metal surfaces, which contributes to their anti-wear properties.

Substitution Reactions Involving Alkyl and Aryl Groups on the Borate Center

Substitution reactions at the boron center of this compound and related compounds are fundamental to their chemistry, enabling the modification of the compound's structure and properties. These reactions can be broadly categorized into two main types.

The first is transesterification , where the isotridecyl alcohol moieties are exchanged with other alcohols. This is an equilibrium-driven process that can be catalyzed by either acids or other metallic alkoxides. dergipark.org.trpartinchem.com The reaction involves the nucleophilic attack of an alcohol on the boron center, leading to the exchange of alkoxy groups. By using an excess of the new alcohol or by removing the displaced alcohol (isotridecanol in this case), the equilibrium can be shifted to favor the formation of a new borate ester.

The second, more profound substitution involves the reaction of trialkyl borates with organometallic reagents, such as Grignard (R'MgX) or organolithium (R'Li) reagents. northumbria.ac.ukresearchgate.net In this reaction, an alkoxy group is displaced by an alkyl or aryl group, forming a new carbon-boron bond. This reaction converts the orthoborate ester into a boronic ester (R'B(OR)₂) or, with further reaction, a borinic ester (R'₂B(OR)). acs.org This is a cornerstone reaction in organoboron chemistry for creating precursors for important reactions like the Suzuki-Miyaura coupling. researchgate.net

For this compound, the reaction with one equivalent of an aryl Grignard reagent would proceed as follows: B(OC₁₃H₂₇)₃ + ArMgBr → Ar-B(OC₁₃H₂₇)₂ + MgBr(OC₁₃H₂₇)

The large isotridecyl groups remain as the ester portion of the newly formed boronic ester. Subsequent hydrolysis can then convert this boronic ester into the corresponding boronic acid (ArB(OH)₂). researchgate.net

Lewis Acidity of this compound and Related Organoborates

The central boron atom in this compound is trigonal planar (sp² hybridized) and possesses a vacant p-orbital, which confers Lewis acidic (electron-pair accepting) character upon the molecule. However, the Lewis acidity of orthoborate esters is generally considered to be relatively low compared to other organoboranes like triarylboranes or boron trihalides. performanceadditives.us This reduced acidity is attributed to pπ-pπ back-bonding, where the lone pairs of electrons on the adjacent oxygen atoms are partially donated into the empty p-orbital of the boron, delocalizing the electron density and reducing the boron's electrophilicity.

The Lewis acidity of a borate ester is influenced by both electronic and steric factors of its alkoxy groups. Electron-donating alkyl groups, such as the isotridecyl groups, tend to slightly decrease Lewis acidity compared to electron-withdrawing groups (e.g., fluoroalkyl groups). vinatiorganics.com The significant steric bulk of the isotridecyl groups can also hinder the approach of a Lewis base, making the formation of a stable adduct more difficult. partinchem.com

Despite their modest acidity, borate esters readily react with strong Lewis bases (nucleophiles) like amines or anions to form tetracoordinate, sp³-hybridized boron species known as "ate" complexes. researchgate.netresearchgate.net

B(OR)₃ + Nu⁻ → [B(OR)₃Nu]⁻

The strength of Lewis acids can be experimentally quantified and compared using methods like the Gutmann-Beckett method, which measures the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine (B1216732) oxide (TEPO), upon adduct formation. osti.gov Higher Acceptor Number (AN) values indicate stronger Lewis acidity.

| Compound | Compound Type | Typical Acceptor Number (AN) | Notes |

|---|---|---|---|

| B(C₆F₅)₃ | Perfluoroarylborane | ~82 | Very strong Lewis acid |

| BF₃ | Boron Trihalide | ~89 | Strong Lewis acid |

| B(OCH₂CF₃)₃ | Fluoroalkyl Borate | Moderate-High | Acidity enhanced by EWGs |

| This compound | Trialkyl Borate | Low | Weak Lewis acid due to alkyl groups and pπ-pπ back-bonding |

Radical Chemistry of Alkylboronic Esters and Deboronative Radical Chain Reactions

While this compound itself lacks a carbon-boron bond, the closely related class of alkylboronic esters (R-B(OR')₂) is central to a rich field of radical chemistry. This chemistry revolves around the homolytic cleavage of the C–B bond to generate carbon-centered radicals in processes known as deboronative radical reactions. asianpubs.orgacs.org

The direct generation of alkyl radicals from common, bench-stable alkylboronic esters (like pinacol (B44631) esters) is challenging due to their relatively low Lewis acidity and high C-B bond strength. researchgate.netgoogle.com Consequently, several activation strategies have been developed:

Formation of Ate Complexes: The addition of a Lewis base (e.g., an amine or alkoxide) to the boronic ester forms a tetracoordinate "ate" complex. This complex is more electron-rich than the neutral ester and has a much lower oxidation potential, allowing it to be oxidized via single-electron transfer (SET) by a photocatalyst or an electrochemical process to generate an alkyl radical. dergipark.org.trosti.gov

Transesterification to More Reactive Esters: Stable pinacol esters can be converted in situ to more reactive catechol esters. The increased Lewis acidity and different electronic structure of the catechol ester facilitate subsequent radical chain processes. asianpubs.orgresearchgate.net

Homolytic Substitution (S H i): Heteroatom-centered radicals, such as aminyl radicals, can directly attack the boron center of an alkylboronic ester in a homolytic substitution reaction. This displaces an alkyl radical, propagating a radical chain. google.comresearchgate.net

These deboronative methods provide a powerful and versatile platform for generating primary, secondary, and tertiary alkyl radicals under mild conditions. The resulting radicals can participate in a wide array of synthetic transformations, including additions to alkenes (Giese reaction), cross-coupling reactions, and the formation of new carbon-halogen or carbon-sulfur bonds. nih.gov

Antioxidant Mechanisms of Borate Esters in Chemical Systems

Borate esters are utilized as multifunctional additives in chemical systems like lubricants, where they can exhibit antioxidant properties. Their mechanism of action can be twofold, often acting as both primary and secondary antioxidants.

As primary antioxidants (chain-breaking antioxidants), they function by scavenging radical species that propagate oxidative chain reactions. In the autoxidation of hydrocarbons (a common degradation pathway for lubricants), the key chain-carrying species are peroxy radicals (ROO•). Borate esters, particularly those derived from sterically hindered phenols, can donate a hydrogen atom to or otherwise react with these peroxy radicals, neutralizing them and breaking the oxidation cycle. asianpubs.org The resulting boron-containing radical is typically stabilized and less reactive, effectively inhibiting further oxidation. partinchem.com Experimental studies on cumene (B47948) oxidation have shown that hindered phenolic borate esters significantly prolong the induction period of oxidation, confirming their role as peroxy radical scavengers. asianpubs.org

As secondary antioxidants (peroxide decomposers), borate esters can react with hydroperoxides (ROOH), which are intermediate products of oxidation. Hydroperoxides are thermally unstable and can decompose to form highly reactive hydroxyl (•OH) and alkoxyl (RO•) radicals, which initiate new oxidation chains. Borate esters can promote the decomposition of hydroperoxides into non-radical, stable products, such as alcohols, thus preventing this proliferation of radicals. acs.org This mechanism is attributed to the Lewis acidic nature of the boron center, which can coordinate to the hydroperoxide and facilitate its decomposition.

The antioxidant performance of borate esters can also be enhanced through synergistic effects when used in combination with other additives, such as sulfur- or phosphorus-containing compounds. epo.org

Complex Formation and Ligand Interactions in Solution

A defining characteristic of the chemical reactivity of this compound is its ability to act as a Lewis acid and form coordination complexes with a variety of ligands (Lewis bases) in solution. This interaction involves the donation of a lone pair of electrons from the ligand into the vacant p-orbital of the trigonal boron atom, resulting in the formation of a more stable, tetracoordinate (sp³-hybridized) boron "ate" complex. chemicalbull.com

The strength and nature of this interaction depend on several factors:

The Lewis Basicity of the Ligand: Stronger Lewis bases, such as amines, alkoxides, or phosphines, form more stable complexes than weaker bases.

The Lewis Acidity of the Borate Ester: As discussed in section 3.4, the acidity of the borate ester is influenced by the electronic and steric properties of its alkoxy groups.

Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the complex.

A common example is the interaction with nitrogen-containing compounds. The formation of an intramolecular B-N coordination bond in certain borate esters is a known strategy to dramatically improve their hydrolytic stability. researchgate.netgoogle.com The nitrogen atom's lone pair coordinates to the boron center, effectively shielding it from nucleophilic attack by water. While this compound does not have an internal nitrogen ligand, it can form intermolecular complexes with external amine ligands present in a solution.

This complex formation is not merely a laboratory curiosity; it is fundamental to many of the reactions and properties of borate esters, including their role as catalysts in certain organic reactions, their mechanism of hydrolysis, and their synergistic behavior with other chemical additives in formulations. chemicalbull.com

Applications in Advanced Materials Science

Role of Tris(isotridecyl) Borate (B1201080) in Polymer Chemistry

While specific research on the catalytic activity of Tris(isotridecyl) borate in polymerization is not extensively documented in publicly available literature, the broader class of borate esters and trialkylboranes, to which it belongs, exhibits notable catalytic and modifying properties in polymer synthesis.

Catalysis of Polymerization Reactions

Borate esters, in general, can function as catalysts in certain polymerization reactions. For instance, metaborate (B1245444) esters possess significant Lewis acidity, which enables them to initiate the polymerization of epoxides. wikipedia.org Trialkylboranes, a related class of organoboron compounds, have been utilized as effective chain transfer agents in olefin polymerization. psu.edu This process allows for the synthesis of polymers with specific end-groups, such as hydroxyl-terminated polyethylene (B3416737) and syndiotactic polystyrene, after an oxidative workup. psu.edu The effectiveness of trialkylboranes in these reactions can be influenced by the steric hindrance of both the substituents on the borane (B79455) and the catalyst ligand. psu.edu

In a different application, trialkylboranes have been shown to catalyze the polymerization of methallyltriphenylarsonium ylide, leading to the formation of linear polymers through successive chain elongations of three carbon atoms at a time. nih.gov

Incorporation into Polymeric Materials and Metallopolymers

The incorporation of borate esters into polymeric structures is a strategy employed to modify material properties and create advanced functional materials. Borate esters can be used as cross-linkers for polymers containing polyol groups. researchgate.net This cross-linking can improve the mechanical properties of the resulting materials. nih.gov For example, reacting a polyol with boric acid can form a spiroorthoborate crosslinked polymer. google.com The density of these crosslinks, and thus the material's properties, can be controlled by the molar ratio of boric acid to the polyol. google.com

Furthermore, the integration of borate-containing functional groups into polymers is a pathway to new metallopolymers with unique optical, electronic, and magnetic properties. While specific examples involving this compound are not readily found, the principle has been demonstrated with other borate ligands, such as tris(1-pyrazolyl)borates. wikipedia.org

In the realm of functional polymers, zinc borates are incorporated into various polymer formulations to act as flame retardants. borax.com They promote the formation of a stable carbonaceous char layer upon combustion, which inhibits the release of flammable gases and suppresses smoke formation. borax.com

Borate Esters as Electrolyte Additives in Battery Systems

Borate esters are increasingly being investigated as beneficial additives for electrolytes in advanced battery systems, particularly lithium-ion batteries. Their primary role is to enhance the stability and performance of the electrolyte, leading to improved battery longevity and safety.

One of the key functions of borate ester additives is the formation of a stable solid electrolyte interphase (SEI) on the surface of the electrodes. acs.orgcanada.ca A well-formed SEI layer, rich in inorganic species, can protect the electrode from degradation by preventing direct contact with the electrolyte. acs.orgcanada.ca For instance, the use of polymeric borate ester additives has been shown to significantly improve the cycling performance of silicon-graphite anodes by creating a robust SEI. acs.orgcanada.ca

The electrochemical stability of borate esters allows them to be used in carbonate-based electrolyte solutions, where they contribute to improved battery performance. acs.org

| Additive Type | Anode | Cathode | Key Finding | Reference |

| Polymeric Borate Ester (PBE) | Silicon-Graphite (Si-C) | LiNi1/3Mn1/3Co1/3O2 (NMC532) | Enhanced cycling performance and formation of a stable SEI layer. | acs.orgcanada.ca |

| Fluoroethylene Carbonate (FEC) | Silicon-Graphite (Si-C) | LiNi1/3Mn1/3Co1/3O2 (NMC532) | Lower discharge capacity retention compared to PBE-based additive after 50 cycles. | acs.orgcanada.ca |

Influence on Ionic Conductivity in Polymer Electrolytes

The ionic conductivity of polymer electrolytes is a critical factor in the performance of solid-state batteries. The incorporation of borate groups into the polymer structure can have a significant impact on this property.

Research has shown that the chemical composition of borate-containing polymers, particularly the linker between the polymer chain and the pendant borate ionic group, as well as the substituents on the borate, can be tailored to enhance ionic conductivity. Polymers with flexible and electron-withdrawing substituents on the borate group have demonstrated some of the highest ionic conductivity values reported for single lithium-ion conducting homopolymers.

The introduction of fluorinated groups as electron-withdrawing substituents on the borate can lead to a significant increase in ionic conductivity. nih.gov This is attributed to a higher electronic delocalization in the anionic group, which in turn increases the mobility of lithium ions. nih.gov

| Polymer System | Ionic Conductivity at 60 °C (S cm⁻¹) | Key Feature | Reference |

| Borate single lithium-ion conducting polymer | 1.29 x 10⁻⁴ | Optimum ethoxy linker and fluorinated pendant groups. | |

| Gel polymer electrolyte with borate groups (GPE-BB) | 6.2 x 10⁻⁴ | Plasticized with tetra-glyme. | nih.gov |

Borate-Based Compounds as Cathode Materials for Advanced Batteries

The search for new, high-performance cathode materials for the next generation of batteries has led to the exploration of borate-based compounds. These materials offer several potential advantages due to the unique chemistry of boron.

The incorporation of borates into cathode materials can be beneficial due to their diverse structures and low weight. wikipedia.org Borates can exist as trigonal planar BO₃ and tetrahedral BO₄ units, as well as more complex polyborate structures. wikipedia.org This versatility allows for a wide range of polyanion ratios in the cathode framework, which can alter the inductive effect and consequently the cathode potential. wikipedia.org The low weight of the borate group compared to other polyanion families can translate to a higher theoretical capacity. wikipedia.orgresearchgate.netacs.orgcanada.ca

Structural Stability and Ion Diffusivity in Borate Cathodes

A key advantage of borate-based compounds as cathode materials is their structural stability during electrochemical cycling. wikipedia.org This stability is evidenced by the minimal volume change observed during the charging and discharging processes. For example, LiₓFeBO₃ exhibits a volume change of approximately -2%, which is significantly lower than that of conventional cathode materials like LiₓFePO₄ (-6.5%) and LiₓMn₂O₄ (-7.3%). wikipedia.org This structural robustness can lead to longer cycle life and improved safety.

The diverse crystal structures of borate-based compounds can provide favorable pathways for ion diffusion, which is essential for efficient battery operation. wikipedia.org The presence of empty sites in the crystal lattice, in the form of one-dimensional, two-dimensional, or three-dimensional channels, can facilitate good ion diffusivity. wikipedia.org

The synergistic effect of cation and anion co-doping in some cathode materials has been shown to enhance structural stability and ion diffusion kinetics. While not specific to borates, this principle could be applied to further optimize the performance of borate-based cathodes. Surface microstructure engineering is another strategy to improve interfacial kinetics and structural stability of cathode materials.

Design Principles for Mixed Polyanion Borate Frameworks

The design of novel inorganic materials often relies on the strategy of combining different functional anionic groups to create complex crystal structures with tailored properties. researchgate.net Mixed polyanion compounds, which incorporate borate groups alongside other anions like carbonates, silicates, or phosphates, are a promising class of materials for applications such as next-generation batteries.

The core design principles for these frameworks include:

Structural Versatility : Boron can exist in trigonal planar BO₃ and tetrahedral BO₄ coordination. This flexibility allows for the formation of complex polyborate units (e.g., B₂O₅, B₃O₆) that can be integrated with other polyanions to build diverse and open frameworks capable of hosting ion intercalation. borax.com

Tuning of Electrochemical Properties : The incorporation of lightweight borate groups can lead to higher theoretical capacities in battery materials. borax.com Furthermore, the rich chemistry of borates allows for the modification of the inductive effect on transition metals within the framework, which can improve the open-circuit voltage of an electrochemical cell. borax.com

Ionic Conductivity : In materials like NASICON (NA Super Ionic CONductor), mixed polyanion frameworks are essential. These structures consist of corner-sharing metal octahedra and oxo-tetrahedra (such as PO₄ or SiO₄), creating a three-dimensional network for ion transport. The design focuses on optimizing the size of the mobile ions and the dimensions of the transport pathways within this rigid framework. While not borates, the principles of creating stable, porous frameworks for ion mobility are transferable.

It is important to note that these complex, crystalline inorganic frameworks are structurally distinct from simple organoboron compounds like this compound. The former are built from inorganic borate anions integrated into a solid-state lattice, while the latter is a discrete molecule consisting of a central boron atom bonded to three isotridecyl alkoxy groups.

Boron-Containing Porous Polymers and Networks

Porous polymers that incorporate boron into their structure have garnered significant attention due to their unique physical and chemical properties. mdpi.comnih.gov These materials merge the advantages of porous networks, such as high surface area, with the processability of polymers, opening up applications in catalysis, sensing, and energy technologies. mdpi.com

Lewis Acidic Boron Centers in Porous Polymer Networks

A key feature of many boron-containing porous polymers is the presence of three-coordinate boron centers, which act as Lewis acids (electron-pair acceptors). mdpi.com The incorporation of these empty p-orbitals on boron atoms into the polymer skeleton imparts distinct properties. mdpi.com

Tunable Acidity and Reactivity : The Lewis acidity of the boron centers can be tailored by altering the polymer structure, such as the aromatic linkers connecting the boron atoms. acs.org Stronger electronic communication between adjacent boron centers can enhance the Lewis acidity compared to the corresponding monomer. acs.org

Dynamic Covalent and Supramolecular Chemistry : The interaction between the Lewis acidic boron centers and Lewis bases (electron-pair donors) can be used to form dynamic polymer networks. digitellinc.com These networks are held together by B-N (boron-nitrogen) dative bonds, which are reversible and can respond to stimuli like mechanical force or temperature, leading to materials with self-healing or mechanochromic properties. digitellinc.com

Catalysis : The Lewis acidic sites in porous boron polymers can act as heterogeneous catalysts. For instance, borane cluster-based porous networks have demonstrated catalytic activity in hydrosilylation, deoxygenation, and dehydration reactions, with a strength that can approach that of molecular Lewis acids like B(C₆F₅)₃. chemrxiv.orgnih.gov

| Feature | Description | Resulting Application | Reference |

|---|---|---|---|

| Tunable Lewis Acidity | The electron-accepting strength of the boron center can be modified by the polymer's electronic and steric structure. | Selective chemical sensing, tailored catalysis. | acs.org |

| Dynamic B-N Bond Formation | Reversible coordination with Lewis bases (e.g., pyridines) to form dynamic crosslinks in the polymer network. | Self-healing materials, stimuli-responsive polymers, mechanochromic sensors. | digitellinc.com |

| Heterogeneous Catalysis | Solid-state porous materials with accessible acidic sites that can catalyze organic transformations. | Hydrosilylation, dehydration of alcohols, deoxygenation reactions. | chemrxiv.orgnih.gov |

Applications in Energy Conversion Devices (e.g., Electrode Interlayers)

The unique electronic properties and porous nature of boron-containing polymers make them suitable for energy-related applications. Upon thermal treatment, some of these polymers can be converted into boron-doped porous carbon materials, which exhibit excellent electrochemical performance. mdpi.comnih.gov

These materials have shown promise in several areas:

Oxygen Reduction Reaction (ORR) : Boron and nitrogen co-doped porous carbons, derived from the pyrolysis of boron-containing polymers, have shown high catalytic performance for the ORR, a key reaction in fuel cells and metal-air batteries. mdpi.com

Electrode Interlayers : Triphenyl borane-based porous polymers have been used to create electrode interlayers in energy-converting devices like solar cells. The ability to switch the material from electron-conducting to hole-conducting through ionic ligation at the Lewis acidic boron center provides a mechanism to control charge flow at the electrode interface. mdpi.com

Conductive Porous Materials : Methods have been developed to synthesize flexible, porous carbon nanofibers with high conductivity by using boric acid as a crosslinking agent during the electrospinning process. These boron-doped materials are promising for a range of energy storage and environmental applications. nih.gov

| Application Area | Material Type | Function of Boron | Performance Highlight | Reference |

|---|---|---|---|---|

| Fuel Cells / Metal-Air Batteries | B/N co-doped porous carbon | Creates active sites for catalysis. | Efficient catalytic performance for the Oxygen Reduction Reaction (ORR). | mdpi.com |

| Organic Solar Cells | Triphenyl borane-based porous polymer network | Acts as a Lewis acid site, allowing the work function to be tuned. | Functions as a selective electrode interlayer for controlling charge conduction. | mdpi.com |

| Flexible Electronics / Energy Storage | Boron-doped porous carbon nanofibers | Acts as a crosslinking agent and dopant. | Achieves high porosity (>80%) and outstanding electronic conductivity (980 S cm⁻¹). | nih.gov |

Borate Esters in Specialty Chemical Formulations: Chemical Function and Performance Enhancement

Borate esters, with the general formula B(OR)₃, are a class of organoboron compounds prepared from boric acid and alcohols. wikipedia.org this compound falls into this category. These esters are used in a wide range of industrial applications, from serving as chemical intermediates to performance-enhancing additives in complex formulations. asna.com.sa

Function in Protective Coatings and Resins

In coatings and resins, borate compounds, including borate esters, can serve multiple functions to improve the durability, safety, and stability of the final product.

Catalysis and Cross-linking : Borate esters can act as catalysts or cross-linking agents in the production of resins and waxes. asna.com.sa Metaborate esters, in particular, exhibit significant Lewis acidity and can initiate polymerization reactions, such as for epoxides. wikipedia.org

Corrosion Inhibition : Borate-based additives are known to provide corrosion resistance and are often included in protective coating formulations for metals. google.com They can be combined with other components like silicates to form stable, protective films. google.com

Flame Retardancy : A primary application for boron compounds (particularly zinc borates) in polymers and coatings is flame retardancy. borax.com When exposed to heat, borates promote the formation of a stable carbonaceous char on the polymer surface. This char layer acts as an insulating barrier, slowing the release of flammable gases and suppressing smoke formation. borax.com While zinc borates are solids, liquid borate esters could potentially be used as plasticizers or dispersants in such formulations.

Adhesion and Surface Modification : The long alkyl chains of this compound suggest it would impart significant hydrophobicity to a surface or within a formulation. This property is valuable in protective coatings to repel water and prevent corrosion. It could also function as a dispersant or plasticizer within a resin matrix.

Role in Conductive Resin Compositions

While the saturated alkyl chains of this compound make it an electrical insulator, the broader class of borate esters plays a role in formulations designed for ionic conductivity, particularly in polymer electrolytes for lithium batteries.

Enhancing Ionic Conductivity : In solid polymer electrolytes, tetrahedral borate groups can be attached to a polymer backbone to create single-ion conductors. nih.gov The borate anion is immobilized on the polymer, allowing only the lithium cation to move, which improves battery efficiency and safety. nih.gov The presence of borate ester groups can improve ionic conductivity by acting as a plasticizer and a Lewis acid, which interacts with the anions of the lithium salt. researchgate.net

Improving Interfacial Stability : Organoboron compounds can help in the formation of a stable solid electrolyte interphase (SEI) in lithium batteries, which is crucial for long-term performance. researchgate.net

Filler in Conductive Composites : While not a direct role of the borate ester itself, thermally conductive fillers like boron nitride (BN) are used in epoxy resins to dissipate heat in electronic devices. daneshyari.com A liquid additive like this compound could potentially be used in such a formulation as a dispersing agent to ensure uniform distribution of the conductive filler particles within the resin matrix.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Borate (B1201080) Compounds and Complexes

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study borate compounds and complexes, providing valuable information about their geometric and electronic properties. researchgate.nethust.edu.vn DFT calculations have been successfully used to determine the nuclear magnetic resonance (NMR) shielding and electric field gradient parameters for various borate crystal structures, showing good agreement with experimental data. researchgate.net

In the study of borate systems, DFT can be used to calculate properties such as:

Formation energies: These calculations help in understanding the stability of different borate structures and their complexes. researchgate.net

Electronic properties: DFT is used to analyze the distribution of electrons within the molecule, which is key to understanding its chemical behavior. nih.gov

NMR parameters: Theoretical calculations of NMR chemical shifts can aid in the interpretation of experimental spectra, especially for complex molecules where signal assignment is non-trivial. For instance, DFT calculations on crystalline borates have shown that the 11B chemical shift of trigonal boron correlates with B-O-B angles. researchgate.net

The choice of functional and basis set is critical for obtaining accurate results in DFT calculations. Various functionals, such as B3LYP and PBE, are employed depending on the specific properties being investigated. mdpi.com For systems where dispersion forces are significant, as would be the case for the long alkyl chains in tris(isotridecyl) borate, dispersion-corrected DFT (DFT-D) methods are often necessary for accurate modeling. mdpi.com

| Property | Typical Computational Finding | Significance |

|---|---|---|

| Geometrical Structure | The boron atom in simple orthoborates like trimethyl borate adopts a trigonal planar geometry. The long alkyl chains in this compound would introduce significant conformational flexibility. | Determines the molecule's shape and steric hindrance, which influences reactivity. |

| 11B NMR Chemical Shift | Calculations for trigonal borates typically predict chemical shifts in a characteristic range, which can be correlated with the electronic environment of the boron atom. researchgate.net | Aids in the structural characterization and identification of the compound. |

| Vibrational Frequencies | DFT can predict the infrared spectrum, showing characteristic B-O stretching frequencies around 1355-1430 cm-1. rsc.org | Helps in the functional group analysis and confirmation of the molecular structure. |

| Bonding Analysis | Analysis of the electron density reveals the nature of the B-O bonds, which have both covalent and ionic character due to the electronegativity difference between boron and oxygen. | Provides insight into bond strength and susceptibility to hydrolysis. |

Molecular Modeling and Simulation Studies of Borate Systems

Molecular modeling and simulation techniques are employed to study the structure, dynamics, and interactions of borate systems. These methods range from quantum mechanical calculations on smaller model systems to classical molecular dynamics simulations for larger molecules or condensed phases. For a large molecule like this compound, multi-scale modeling approaches may be necessary to capture both the electronic effects at the boron center and the conformational dynamics of the long alkyl chains.

Molecular modeling has been instrumental in understanding the binding of boronic acids to diols, a process analogous to the formation of borate esters. researchgate.net These studies help in rationalizing the stability of the resulting cyclic boronate esters. For this compound, molecular modeling could be used to:

Explore conformational space: The isotridecyl groups can adopt numerous conformations, and molecular mechanics or molecular dynamics simulations can identify low-energy structures and understand the flexibility of the molecule.

Simulate interactions with other molecules: Modeling can predict how this compound interacts with solvents, surfaces, or other chemical species. This is particularly relevant for understanding its properties as a lubricant additive, where it forms adsorption films on metal surfaces. rsc.org

Study aggregation behavior: The long, nonpolar alkyl chains may lead to self-assembly or aggregation in certain media, which can be investigated using molecular dynamics simulations.

Prediction of Reactivity and Electronic Structure in Organoborates

The reactivity of organoborates is intrinsically linked to their electronic structure. researchgate.netmdpi.com Computational methods are invaluable for predicting this relationship. The boron atom in this compound is electron-deficient, making it a Lewis acid and susceptible to nucleophilic attack, which is the basis for its hydrolysis. rsc.orgnjit.edu

Key electronic properties that can be calculated to predict reactivity include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. mdpi.com The energy of the LUMO and its localization can indicate the most likely site for nucleophilic attack. For a borate ester, the LUMO is typically centered on the boron atom.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution in a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The boron atom in a borate ester would show a positive electrostatic potential, confirming its electrophilic nature.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution, hybridization, and donor-acceptor interactions within the molecule. This can quantify the Lewis acidity of the boron center.

The one-electron oxidation of organoborates can lead to the formation of radical species, a process that has been investigated computationally. acs.orgacs.org These studies provide insights into the nature of the resulting radical adducts and their bonding characteristics. acs.org

| Electronic Property | Computational Prediction | Implication for Reactivity |

|---|---|---|

| HOMO-LUMO Gap | A relatively large energy gap indicates high kinetic stability. | A larger gap suggests lower reactivity in reactions where FMO interactions are dominant. |

| LUMO Localization | The LUMO is primarily located on the pz orbital of the boron atom. | This confirms that the boron atom is the primary site for nucleophilic attack (e.g., by water during hydrolysis). |

| Partial Atomic Charges | The boron atom carries a significant positive partial charge, while the oxygen atoms are negatively charged. | The positive charge on boron enhances its electrophilicity and Lewis acidity. |

| Lewis Acidity | Calculations can quantify the Lewis acidity, which for simple orthoborate esters is relatively low but significant. wikipedia.org | This property governs its interactions with Lewis bases and its catalytic activity in certain reactions, such as epoxide polymerization. wikipedia.org |

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing information about transition states and reaction intermediates that are often difficult to observe experimentally. riken.jp For borate esters, computational studies have shed light on several important reactions.

Esterification: The formation of borate esters from boric acid and alcohols has been studied computationally. rsc.org These studies have proposed reaction pathways and calculated the activation energies for the different steps involved, highlighting the roles of both boric acid and the tetrahydroxyborate anion in the esterification process. rsc.orgresearchgate.net

Hydrolysis: The hydrolysis of alkyl borates is a fundamentally important reaction. Computational studies can model the step-by-step mechanism. A plausible mechanism involves the initial coordination of a water molecule to the electron-deficient boron atom, forming a tetrahedral intermediate. This is followed by proton transfer and subsequent elimination of an alcohol molecule. The steric bulk of the alkyl groups, such as the isotridecyl groups, is expected to hinder the initial approach of water, thereby slowing down the rate of hydrolysis. njit.edu This is consistent with experimental observations that branched alkyl borates hydrolyze more slowly than their n-alkyl counterparts. njit.edu

Suzuki-Miyaura Reaction: While this compound is not directly used in Suzuki-Miyaura cross-coupling, computational studies on related boronic esters have been crucial in understanding the mechanism of this important carbon-carbon bond-forming reaction. nih.gov These investigations have clarified the role of boronic esters in the transmetalation step, revealing that they can participate directly without prior hydrolysis. nih.gov

By calculating the energy profile of a proposed reaction pathway, computational chemists can identify the rate-determining step and explore the effects of substituents and catalysts on the reaction rate. These insights are essential for optimizing reaction conditions and designing new, more efficient chemical processes.

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation of Tris(isotridecyl) Borate (B1201080) and Derivatives

Spectroscopy is the cornerstone for elucidating the molecular structure of Tris(isotridecyl) borate. Each technique offers unique information about the atomic and molecular arrangement, from the core borate group to the extensive alkyl chains.

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. A combination of ¹¹B, ¹H, and ¹³C NMR experiments provides a complete picture of the molecule.

¹¹B NMR Spectroscopy: The ¹¹B nucleus is highly sensitive for NMR analysis. For a tricoordinate borate ester like this compound, a single, relatively broad resonance is expected. The chemical shift (δ) for such B(OR)₃ compounds typically falls in the range of +16 to +24 ppm. sdsu.edustanford.edu The presence of an oxygen atom bonded to the boron results in a chemical shift at a higher field (more shielded) compared to corresponding alkylboranes, due to the π-donating character of the oxygen atoms. sdsu.edu

¹H NMR Spectroscopy: The ¹H NMR spectrum is dominated by signals from the three large isotridecyl groups. Due to the isomeric nature of "isotridecyl" alcohol (a mixture of branched C13 alcohols), the spectrum will display a complex set of overlapping signals. However, key resonances can be identified. The protons on the carbon atom directly attached to the borate oxygen (B-O-CH -) are expected to appear in the δ 3.5-4.5 ppm region. The numerous methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the branched alkyl chains will produce a dense cluster of signals in the upfield region, typically between δ 0.8 and 1.6 ppm. uobasrah.edu.iqrsc.org

¹³C NMR Spectroscopy: Similar to the proton spectrum, the proton-decoupled ¹³C NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom. The carbon atom bonded to the oxygen (B-O-C H-) would resonate in the δ 60-70 ppm range. libretexts.orgmdpi.com The remaining carbons of the isotridecyl chains will appear further upfield, generally between δ 10 and 40 ppm. The wide chemical shift range of ¹³C NMR helps in resolving the signals from the various carbons in the branched chains. libretexts.org

Table 1: Predicted NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹¹B | B(O-R)₃ | +16 to +24 | Single, broad signal characteristic of a trigonal borate ester. |

| ¹H | B-O-CH- | 3.5 to 4.5 | Signal corresponding to the proton on the carbon adjacent to the ester linkage. |

| ¹H | Alkyl -CH₂-, -CH- | 1.2 to 1.6 | Complex, overlapping multiplet region due to branched alkyl chains. |

| ¹H | Alkyl -CH₃ | 0.8 to 1.0 | |

| ¹³C | B-O-CH- | 60 to 70 | Signal for the carbon atom directly bonded to the borate oxygen. |

| ¹³C | Alkyl Chain Carbons | 10 to 40 | Multiple signals corresponding to the various methyl, methylene, and methine carbons in the isotridecyl groups. |

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum is characterized by strong absorptions corresponding to B-O and C-H bonds.

The most prominent and diagnostic bands for borate esters are the B-O stretching vibrations. mdpi.com A very strong and broad absorption band associated with the asymmetric B-O stretching mode in trigonal BO₃ units is typically observed in the 1300–1500 cm⁻¹ region. mdpi.com The corresponding symmetric B-O stretching vibration is weaker and appears around 800-900 cm⁻¹. Other important vibrations include the C-O stretching and B-O-C bending modes. The spectrum will also feature intense C-H stretching bands just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹, characteristic of the long alkyl chains. nist.gov

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Mode | Intensity |

|---|---|---|

| 2850–2960 | C-H Asymmetric & Symmetric Stretching | Strong |

| 1300–1500 | B-O Asymmetric Stretching | Very Strong, Broad |

| 1465 | C-H Bending (CH₂) | Medium |

| 1375 | C-H Bending (CH₃) | Medium |

| ~1100-1200 | C-O Stretching | Strong |

| ~650-800 | B-O-C Bending / Out-of-plane B-O Bending | Medium-Weak |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. For a large, non-volatile molecule like this compound, techniques such as Electron Ionization (EI) or softer ionization methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) could be employed.

Under EI conditions, the molecular ion peak [M]⁺• may be weak or absent due to the instability of the large molecule. libretexts.org The fragmentation pattern would likely be dominated by cleavages of the bonds alpha and beta to the oxygen atoms. whitman.edu Key fragmentation pathways would include:

Loss of an isotridecyl radical (•C₁₃H₂₇) to form a [M - 183]⁺ ion.

Loss of an isotridecyloxy radical (•OC₁₃H₂₇) to form a [M - 199]⁺ ion.

Cleavage of the C-C bonds within the long alkyl chains, leading to a series of peaks separated by 14 mass units (-CH₂-). libretexts.org

Table 3: Potential Mass Spectrometry Fragments of this compound

| m/z Value (approx.) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 608.6 | [B(OC₁₃H₂₇)₃]⁺• | Molecular Ion (M⁺•) |

| 425.4 | [B(OC₁₃H₂₇)₂(OH)]⁺• | Loss of C₁₃H₂₆ via rearrangement |

| 409.4 | [B(OC₁₃H₂₇)₂]⁺ | Loss of •OC₁₃H₂₇ |

| Various | [CₙH₂ₙ₊₁]⁺ | Cleavage of alkyl chains |

Resonance Raman (RR) spectroscopy is a specialized technique that provides greatly enhanced Raman signals for specific vibrational modes of a molecule. wikipedia.org This enhancement occurs when the wavelength of the excitation laser is close to that of an electronic transition of the analyte. spectroscopyonline.com The technique is highly selective, amplifying vibrations associated with the part of the molecule responsible for the light absorption, known as the chromophore. wikipedia.org

This compound, being a simple trialkyl borate ester, lacks a chromophore and does not absorb light in the visible or near-UV region. Consequently, it is not a suitable candidate for analysis by Resonance Raman spectroscopy under normal conditions. Standard Raman spectroscopy could be used to observe the B-O and C-H vibrations, but the signals would be weak and not offer significant advantages over FT-IR for routine characterization. However, if this compound were used as a precursor to synthesize a derivative containing a chromophoric group (e.g., an azobenzene (B91143) moiety attached to the alkyl chain), RR spectroscopy could then be a powerful tool to selectively probe the vibrational structure of that specific chromophoric part of the new molecule.

Mössbauer spectroscopy is a nuclear technique that probes the local chemical environment of specific atomic nuclei, most commonly ⁵⁷Fe. mdpi.com It is exquisitely sensitive to the oxidation state, spin state, and coordination geometry of the Mössbauer-active nucleus. nih.gov

This technique is not directly applicable to this compound itself. However, it is highly relevant for the characterization of metal complexes where a ligand derived from a borate ester is coordinated to a metal center like iron. For instance, if this compound were hydrolyzed and functionalized to create a multidentate ligand with oxygen donor atoms, and this ligand was used to form a complex with an iron(II) or iron(III) salt, ⁵⁷Fe Mössbauer spectroscopy would be a critical tool for characterizing the resulting complex. orientjchem.orgiaea.org The key parameters obtained from the spectrum, the isomer shift (δ) and the quadrupole splitting (ΔE_Q), would provide definitive information about the electronic state and the symmetry of the electric field at the iron nucleus, respectively. mdpi.comias.ac.in

Chromatographic and Separation Techniques for Borate Esters

The purification of borate esters like this compound presents unique challenges, primarily due to their susceptibility to hydrolysis on common stationary phases. researchgate.net The Lewis acidic nature of the boron atom makes the ester vulnerable to attack by water or silanol (B1196071) groups on the surface of silica (B1680970) gel.

Column Chromatography: Standard silica gel column chromatography can be problematic for borate esters, often leading to significant degradation (hydrolysis back to the alcohol and boric acid) and poor recovery. reddit.comresearchgate.net This results in streaking on TLC plates and difficulty in obtaining a pure product. To mitigate this, several strategies have been developed:

Deactivated Silica: Using silica gel that has been treated with a silylating agent or washed with a base (e.g., triethylamine-containing eluent) to cap the acidic silanol groups can reduce hydrolysis.

Alternative Stationary Phases: Alumina (neutral or basic) is often a better choice than silica for the purification of sensitive borate esters.

Aprotic Solvents: Using completely anhydrous, aprotic solvent systems for both the sample and the eluent is crucial to prevent hydrolysis during separation. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the analysis and purification of borate esters.

Reversed-Phase (RP) HPLC: RP-HPLC methods face challenges with on-column hydrolysis, especially with acidic mobile phase modifiers like formic or trifluoroacetic acid. researchgate.nettandfonline.com Using columns with low silanol activity (e.g., end-capped C18 phases) and neutral or even highly basic mobile phases can successfully minimize this degradation. tandfonline.comnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC has emerged as an excellent alternative for separating borate esters and their corresponding more polar boronic acids. researchgate.net It provides good retention and selectivity for this class of compounds.

Gas Chromatography (GC): Due to its high molecular weight and low volatility, this compound is not well-suited for direct analysis by gas chromatography. Shorter-chain trialkyl borates, such as trimethyl or triethyl borate, can be analyzed by GC, though they can also be prone to degradation in the injector or on the column if active sites are present. analytice.comchromforum.org

Table 4: Summary of Chromatographic Techniques for Borate Esters

| Technique | Stationary Phase | Key Considerations & Applications |

|---|---|---|

| Column Chromatography | Silica Gel | High risk of hydrolysis; often leads to poor recovery. Requires careful deactivation or use of basic modifiers. |

| Column Chromatography | Alumina (Neutral/Basic) | Preferred alternative to silica for preparative separation of sensitive borate esters. |

| Reversed-Phase HPLC | End-capped C18, C8 | Useful for purity analysis. Requires careful method development (neutral or basic pH, low silanol activity column) to prevent on-column hydrolysis. researchgate.net |

| HILIC | Various (e.g., ZIC-cHILIC) | Excellent for simultaneous analysis of borate esters and their more polar hydrolysis products (boronic acids/boric acid). researchgate.net |

| Gas Chromatography (GC) | Various (e.g., PEG, silicone) | Generally unsuitable for high molecular weight esters like this compound. Applicable to more volatile, shorter-chain analogs. chromforum.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. However, the analysis of high molecular weight, low-volatility compounds like long-chain alkyl borates, including this compound, presents a challenge for direct GC-MS analysis. The high boiling point of such molecules often leads to thermal degradation in the GC inlet.

To overcome this limitation, derivatization is a commonly employed strategy. For borate esters and related boron compounds, derivatization aims to convert the non-volatile analyte into a more volatile and thermally stable derivative. A notable example is the derivatization of boric acid with triethanolamine (B1662121) to form a volatile triethanolamine borate, which can then be readily analyzed by GC-MS. acs.orgresearchgate.net This approach has been successfully used for the quantitative analysis of boric acid in various matrices. acs.orgresearchgate.net While direct GC-MS methods for this compound are not prominently documented, the principles of derivatization could be adapted to facilitate its analysis, potentially through transesterification to form a more volatile borate ester.

Key GC-MS Parameters for Derivatized Boron Compounds:

| Parameter | Typical Value/Condition | Purpose |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |

| Column | HP-5MS (or equivalent) | A non-polar column suitable for separating a wide range of organic compounds. |

| Carrier Gas | Helium | Inert gas to carry the analyte through the column. |

| Oven Program | Temperature gradient (e.g., 80°C to 250°C) | Separates compounds based on their boiling points and interactions with the stationary phase. |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that generates reproducible mass spectra. |

| Detector | Mass Spectrometer | Provides mass-to-charge ratio information for compound identification. |

This table presents typical parameters that may be adapted for the analysis of derivatized borate esters.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the direct analysis of large molecules like this compound. This technique separates compounds in a liquid phase followed by their detection by a mass spectrometer.

LC-MS methods have been developed for a broad range of boronic acids and their derivatives, demonstrating the versatility of this technique for organoboron compounds. nih.gov The choice of ionization source is critical, with electrospray ionization (ESI) being commonly used for polar and semi-polar analytes. For borate esters, ESI can facilitate the formation of ions in the gas phase, allowing for their detection by the mass spectrometer. researchgate.netnih.gov The analysis can be performed in either positive or negative ion mode, depending on the specific borate compound and the adducts it is likely to form.

The application of LC-MS/MS, which involves tandem mass spectrometry, provides enhanced selectivity and structural information, aiding in the confident identification of the analyte. bohrium.com This is particularly useful in complex matrices where co-eluting species may interfere with the analysis.

Illustrative LC-MS Parameters for Borate Ester Analysis:

| Parameter | Typical Condition | Rationale |

| Column | C18 reversed-phase | Suitable for separating non-polar to moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water with additives (e.g., ammonium (B1175870) acetate) | Provides good separation and promotes ionization. nih.gov |

| Ionization Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for non-volatile and thermally sensitive molecules. researchgate.netnih.gov |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap | Offers a range of mass resolution and accuracy for confident identification. |

This table provides a general overview of LC-MS conditions that could be optimized for the analysis of this compound.

Electrochemical Characterization of Borate-Containing Systems

The electrochemical properties of materials can be significantly influenced by the presence of borate compounds, particularly in applications such as electrolytes for lithium-ion batteries. Techniques like Cyclic Voltammetry and Electrochemical Impedance Spectroscopy are vital for understanding these effects.

Cyclic Voltammetry

Cyclic Voltammetry (CV) is an electrochemical technique used to probe the redox behavior of a system. In the context of borate-containing electrolytes, CV can be used to assess the electrochemical stability window of the electrolyte and to study the formation of passivation layers on electrode surfaces.